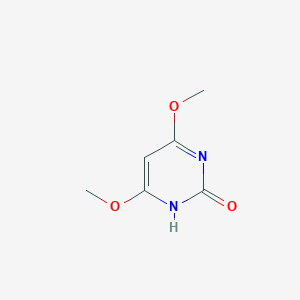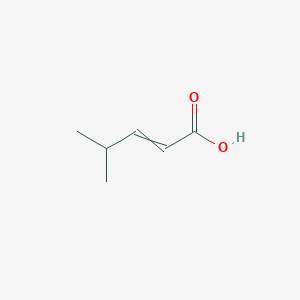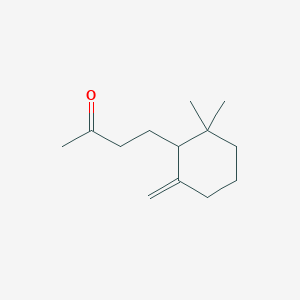
4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one, also known as DMCM, is a chemical compound that has been extensively studied for its potential use in the treatment of anxiety and other related disorders. DMCM belongs to the class of compounds known as cyclohexanones and has been found to have a unique mechanism of action that makes it a promising candidate for further research.
Mecanismo De Acción
4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one acts on the gamma-aminobutyric acid (GABA) receptor in the brain, which is responsible for regulating anxiety levels. It binds to a specific site on the receptor, known as the benzodiazepine site, and enhances the activity of GABA. This results in an overall decrease in neuronal activity, which reduces anxiety levels and promotes relaxation.
Efectos Bioquímicos Y Fisiológicos
4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can help to reduce anxiety levels. 4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one has also been found to have sedative and hypnotic effects, which can be beneficial in the treatment of sleep disorders. Additionally, 4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one has been shown to have anticonvulsant properties, which can be useful in the treatment of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one in lab experiments is that it has a well-established synthesis method and has been extensively studied in the literature. This means that researchers can easily obtain the compound and have access to a large body of knowledge about its properties and potential uses. However, one limitation of using 4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one in lab experiments is that it can be difficult to control the dosage and ensure that the effects are consistent across different subjects.
Direcciones Futuras
There are a number of potential future directions for research on 4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one. One area of interest is the development of new analogs of the compound that have improved properties or reduced side effects. Another area of interest is the investigation of the long-term effects of 4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one use, particularly in relation to tolerance and dependence. Additionally, there is potential for research on the use of 4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one in combination with other drugs or therapies for the treatment of anxiety and other related disorders.
Métodos De Síntesis
4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one can be synthesized through a multi-step process that involves the reaction of cyclohexanone with acetone and an acid catalyst. The resulting product is then subjected to a series of purification steps to obtain the final compound. This synthesis method has been well-established in the literature and has been used in numerous studies.
Aplicaciones Científicas De Investigación
4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one has been extensively studied for its potential use in the treatment of anxiety and other related disorders. It has been found to have anxiolytic properties, which means that it can reduce anxiety levels in individuals. 4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one has also been shown to have sedative and hypnotic effects, which can be beneficial in the treatment of sleep disorders.
Propiedades
Número CAS |
13720-12-2 |
|---|---|
Nombre del producto |
4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one |
Fórmula molecular |
C13H22O |
Peso molecular |
194.31 g/mol |
Nombre IUPAC |
4-(2,2-dimethyl-6-methylidenecyclohexyl)butan-2-one |
InChI |
InChI=1S/C13H22O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h12H,1,5-9H2,2-4H3 |
Clave InChI |
ZLPHULOLXDKCND-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC1C(=C)CCCC1(C)C |
SMILES canónico |
CC(=O)CCC1C(=C)CCCC1(C)C |
Otros números CAS |
13720-12-2 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



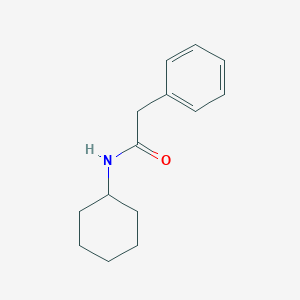
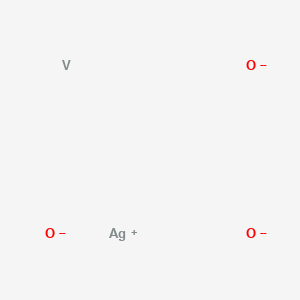
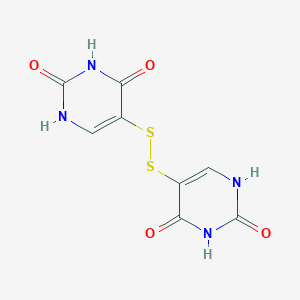
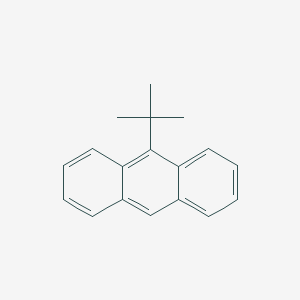
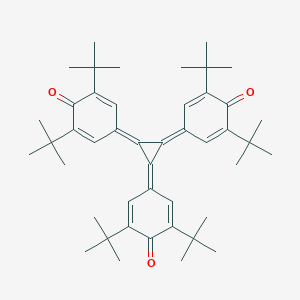
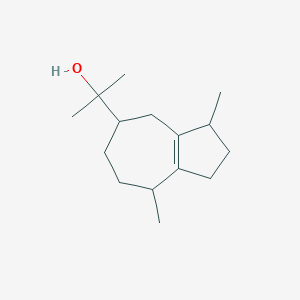
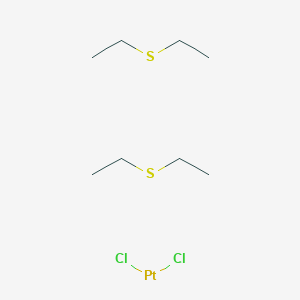
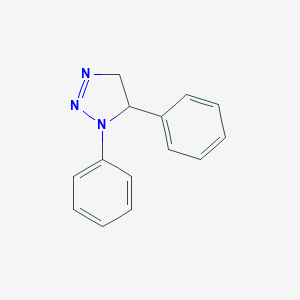
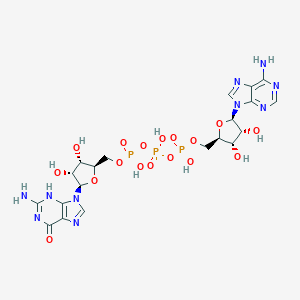
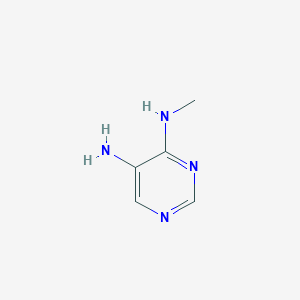
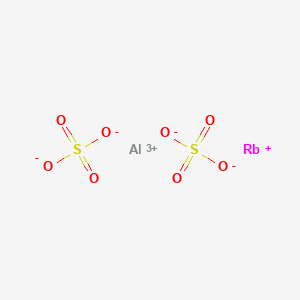
![2-Chloro-1-(2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridin-1-ium-3-yl)ethanone](/img/structure/B78199.png)
